molecular formula C11H13NO2 B14815788 3-Cyclopropoxy-2-methylbenzamide

3-Cyclopropoxy-2-methylbenzamide

Cat. No.: B14815788
M. Wt: 191.23 g/mol
InChI Key: XQDHYVSYRGTRBE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a derivative of benzamide, featuring a cyclopropoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methylbenzamide typically involves the reaction of 3-cyclopropoxy-2-methylbenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include moderate temperatures and controlled reaction times to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

3-Cyclopropoxy-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylbenzamide

InChI

InChI=1S/C11H13NO2/c1-7-9(11(12)13)3-2-4-10(7)14-8-5-6-8/h2-4,8H,5-6H2,1H3,(H2,12,13)

InChI Key

XQDHYVSYRGTRBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2CC2)C(=O)N

Origin of Product

United States

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